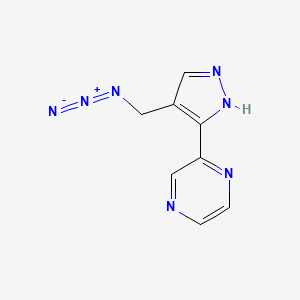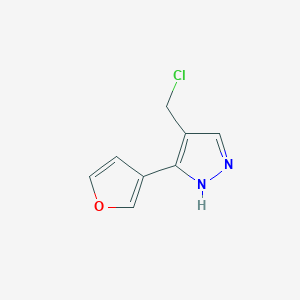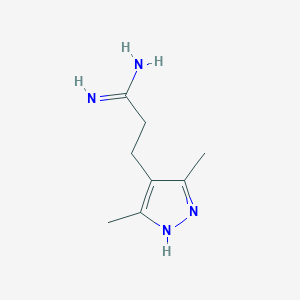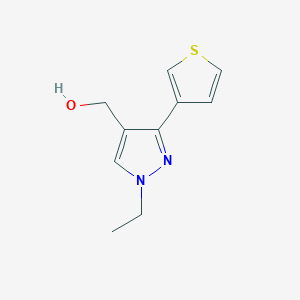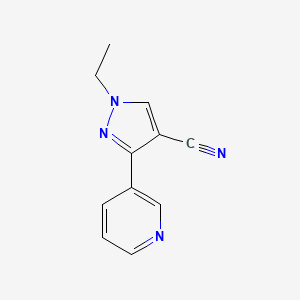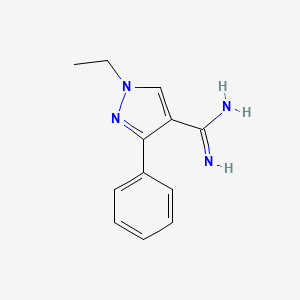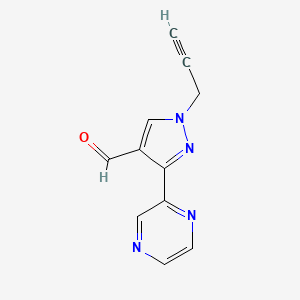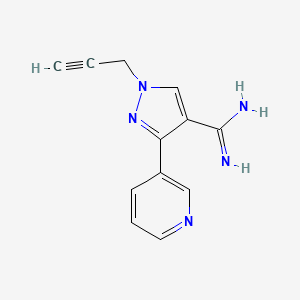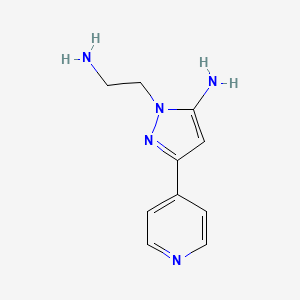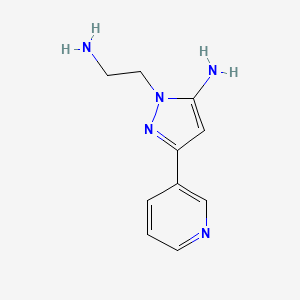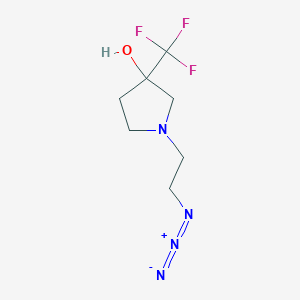
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 2-azidoethyl-3-trifluoromethylpyrrolidine, is a novel heterocyclic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. The compound is a member of the azido group of compounds, which are characterized by the presence of a nitrogen atom with three single bonds. It has been used as a building block for the synthesis of various biologically active compounds, such as inhibitors of enzymes and other proteins. In addition, it has been used as a catalyst for the synthesis of complex molecules.
Applications De Recherche Scientifique
Building Blocks for Heterocyclic Compounds : 2H-Azirine-2-carbonyl azides, which are related to the compound , have been used as reactive heterocyclic building blocks. These compounds are synthesized through reactions involving sodium azide and have been shown to be versatile in the formation of various complex structures, such as Boc-protected α-aminopyrroles and benzo-fused pyrrolidinones (Funt et al., 2020).
Synthesis of Trifluoromethylated Azomethine Ylide : Studies have shown that trifluoromethylated azomethine ylide, generated from similar compounds, can react with olefins to produce 3-substituted pyrrolidines. This process demonstrates high regioselectivity, highlighting the interaction between the LUMO of the azomethine ylide and the HOMO of the olefins (Tanaka et al., 1994).
Aminopyrroles Synthesis : A trifluoromethyl-containing building block, similar to the compound , has been used in the preparation of trifluoromethyl-substituted aminopyrroles. The process involves the ring expansion of 2H-azirine and results in various aminopyrrole derivatives, demonstrating the compound's utility in synthesizing biologically significant structures (Khlebnikov et al., 2018).
Pyrroles Synthesis through Electrocyclic Reactions : The compound is structurally similar to 1-azapentadienyl cations, which have been used to synthesize diversely substituted pyrroles. The formation of these pyrroles involves a 4π-electrocyclization reaction, demonstrating the compound's relevance in creating complex cyclic structures (Narayan et al., 2012).
Enantioselective Synthesis and Biological Applications : The compound's structural analogs have been used in enantioselective syntheses, such as the creation of bicyclo[4.3.0]nonane derivatives. This highlights the potential of the compound in asymmetric synthesis, which is crucial in pharmaceutical research (Hayashi et al., 2007).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4O/c8-7(9,10)6(15)1-3-14(5-6)4-2-12-13-11/h15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKXZCLYXLSGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




